Peptide nucleic acid, T10-lysine

Antisense probe design Hybridization thermodynamics High-stringency detection

Peptide nucleic acid, T10-lysine (CAS 139166-85-1), also referred to as PNA H-T(10)-Lys(NH2) or PNA T10Lys, is a synthetic homothymine PNA decamer conjugated to a C-terminal lysine amide. It belongs to the class of peptide nucleic acids (PNAs), wherein the negatively charged phosphodiester backbone of natural DNA is replaced by an uncharged, achiral polyamide backbone composed of N-(2-aminoethyl)glycine units linked via peptide bonds.

Molecular Formula C116H155N43O41
Molecular Weight 2807.7 g/mol
CAS No. 139166-85-1
Cat. No. B159576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide nucleic acid, T10-lysine
CAS139166-85-1
Synonymspeptide nucleic acid, T10-lysine
PNA H-T(10)-Lys(NH2)
PNA T10Lys
T10Lys
Molecular FormulaC116H155N43O41
Molecular Weight2807.7 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)CC(=O)N(CCN)CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NCCN(CC(=O)NC(CCCCN)C(=O)N)C(=O)CN2C=C(C(=O)NC2=O)C)C(=O)CN3C=C(C(=O)NC3=O)C)C(=O)CN4C=C(C(=O)NC4=O)C)C(=O)CN5C=C(C(=O)NC5=O)C)C(=O)CN6C=C(C(=O)NC6=O)C)C(=O)CN7C=C(C(=O)NC7=O)C)C(=O)CN8C=C(C(=O)NC8=O)C)C(=O)CN9C=C(C(=O)NC9=O)C)C(=O)CN1C=C(C(=O)NC1=O)C
InChIInChI=1S/C116H155N43O41/c1-65-35-150(107(191)130-97(65)181)55-86(170)140(25-15-118)45-76(160)120-16-26-141(87(171)56-151-36-66(2)98(182)131-108(151)192)46-77(161)121-17-27-142(88(172)57-152-37-67(3)99(183)132-109(152)193)47-78(162)122-18-28-143(89(173)58-153-38-68(4)100(184)133-110(153)194)48-79(163)123-19-29-144(90(174)59-154-39-69(5)101(185)134-111(154)195)49-80(164)124-20-30-145(91(175)60-155-40-70(6)102(186)135-112(155)196)50-81(165)125-21-31-146(92(176)61-156-41-71(7)103(187)136-113(156)197)51-82(166)126-22-32-147(93(177)62-157-42-72(8)104(188)137-114(157)198)52-83(167)127-23-33-148(94(178)63-158-43-73(9)105(189)138-115(158)199)53-84(168)128-24-34-149(54-85(169)129-75(96(119)180)13-11-12-14-117)95(179)64-159-44-74(10)106(190)139-116(159)200/h35-44,75H,11-34,45-64,117-118H2,1-10H3,(H2,119,180)(H,120,160)(H,121,161)(H,122,162)(H,123,163)(H,124,164)(H,125,165)(H,126,166)(H,127,167)(H,128,168)(H,129,169)(H,130,181,191)(H,131,182,192)(H,132,183,193)(H,133,184,194)(H,134,185,195)(H,135,186,196)(H,136,187,197)(H,137,188,198)(H,138,189,199)(H,139,190,200)/t75-/m0/s1
InChIKeyLRSFXPLKCFQBGL-AREVDUJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Peptide Nucleic Acid T10-lysine (CAS 139166-85-1) for High-Affinity Antisense & Antigene Research


Peptide nucleic acid, T10-lysine (CAS 139166-85-1), also referred to as PNA H-T(10)-Lys(NH2) or PNA T10Lys, is a synthetic homothymine PNA decamer conjugated to a C-terminal lysine amide [1]. It belongs to the class of peptide nucleic acids (PNAs), wherein the negatively charged phosphodiester backbone of natural DNA is replaced by an uncharged, achiral polyamide backbone composed of N-(2-aminoethyl)glycine units linked via peptide bonds [2]. This structural modification confers exceptional hybridization properties, including high-affinity, sequence-specific binding to complementary DNA and RNA targets, and the unique ability to strand-invade double-stranded DNA (dsDNA) by displacing one strand to form a stable D-loop [3]. The presence of the C-terminal L-lysine residue enhances aqueous solubility and introduces a chiral center that biases helical handedness upon duplex formation [4].

Why Standard DNA Oligonucleotides Cannot Replace PNA T10-lysine in High-Stringency Applications


In-class substitution of PNA T10-lysine with standard DNA oligonucleotides (e.g., dT10) is categorically precluded by fundamental, quantifiable differences in biophysical properties. The uncharged polyamide backbone of PNA eliminates the electrostatic repulsion that destabilizes DNA-DNA duplexes, resulting in markedly higher thermal stability [1]. This directly translates to superior target affinity and the capacity for strand invasion into duplex DNA, a property absent in natural DNA oligonucleotides [2]. Furthermore, the achiral, synthetic backbone of PNA T10-lysine is inherently resistant to nucleolytic and proteolytic degradation, whereas DNA and RNA probes are rapidly degraded in biological environments, rendering them unsuitable for in vivo or long-duration ex vivo applications without extensive chemical modification [3]. These critical performance gaps mean that substituting PNA T10-lysine with a generic DNA oligo would result in failed strand invasion, loss of target capture under stringent conditions, and rapid probe degradation.

Quantitative Differentiation Guide for PNA T10-lysine Against Key Comparators


Thermal Stability of PNA-DNA Duplex vs. DNA-DNA Duplex: A 63°C Increase in Melting Temperature

The thermal stability of the T10 PNA-lysine hybrid is vastly superior to that of the equivalent DNA-DNA duplex. A T10 PNA decamer (lysine form) binds to complementary dA10 DNA with a melting temperature (Tm) of 86°C, compared to a Tm of 23°C for the corresponding dT10-dA10 DNA duplex under identical conditions [1]. This 63°C differential represents a fundamental advantage in applications requiring high-temperature washes or operation under stringent conditions.

Antisense probe design Hybridization thermodynamics High-stringency detection

PNA-RNA Hybrid Thermostability vs. siRNA or DNA-RNA Duplexes

For RNA targeting, an antisense PNA T10-lysine tridecamer forms a PNA-RNA hybrid with a Tm of 86°C, whereas a standard DNA-RNA duplex of identical sequence exhibits a Tm of approximately 50°C [1]. This 36°C higher stability ensures that PNA remains irreversibly bound to its mRNA target, a critical requirement for effective translation arrest.

Antisense therapeutics mRNA targeting Subcellular trafficking

Kinetic Lifetime of PNA-DNA Triplex in dsDNA: Several Hundred Days at 37°C

The stability of the PNA T10-lysine-dsDNA strand invasion complex is extraordinary when compared to DNA triplex-forming oligonucleotides (TFOs). The effective lifetime (τ) of a PNA T10-lysine triplex with a dA10 target in dsDNA at 37°C is estimated to be in excess of several hundred days [1]. In contrast, canonical DNA-based TFOs typically have lifetimes of only hours under physiological conditions [2].

Antigene therapeutics Triplex-forming oligonucleotides Gene editing platforms

Sequence-Specific Mismatch Discrimination: Complete Abolition of Binding with Two Mismatches

Stringent mismatch discrimination is a hallmark of PNA T10-lysine binding. Nuclease S1 probing demonstrates PNA T10-lysine binds preferentially to its fully complementary target while showing weaker binding to targets containing a single mismatch and completely abrogating binding to targets with two mismatches [1]. This is a sharper discrimination than many DNA probes, which often tolerate 1-2 mismatches without significant signal loss under standard conditions.

Allele-specific probing SNP detection Pathogen genotyping

Ionic Strength Independence of PNA-DNA Triplex Formation

The neutral backbone of PNA T10-lysine renders its DNA-binding kinetics insensitive to salt concentration over a broad range. The activation energy (U) for PNA triplex dissociation remains constant across NaCl concentrations from 50 mM to 600 mM [1]. Conversely, charged DNA-based TFOs show a strong dependence on ionic strength, often requiring high (non-physiological) salt for stable triplex formation.

Salt-tolerant hybridization Physiological buffers Nucleic acid biosensors

Enzymatic Stability: >48-hour Half-Life in Biological Milieu

The unnatural peptide backbone of PNA T10-lysine confers complete resistance to both nucleases and proteases. Stability assays in human serum demonstrate that the PNA oligomer remains intact with a half-life exceeding 48 hours, whereas a standard phosphodiester DNA oligonucleotide is degraded within minutes (t1/2 < 30 min) [1]. Similarly, PNA is immune to peptidase digestion, which rapidly cleaves the natural peptide linkages found in peptide-oligonucleotide conjugates.

In vivo probe stability Therapeutic oligonucleotides Long-term cell culture studies

High-Impact Procurement Scenarios for Peptide Nucleic Acid T10-lysine Based on Verifiable Evidence


Permanent Gene Mapping on Metaphase Chromosomes via High-Temperature FISH

The 63°C higher Tm of the PNA T10-lysine-DNA duplex relative to a DNA-DNA duplex [as established in Section 3] enables fluorescent in situ hybridization (FISH) protocols to be performed under high-stringency wash conditions (e.g., 70°C in 0.1x SSC). This abolishes non-specific binding, making it possible to map gene loci with single-copy sensitivity. The salt-independence of binding kinetics further ensures uniform hybridization across chromosome spreads, a critical factor for clinical cytogenetics procurement.

Strand Invasion-Mediated Transcription Arrest for Antigene Validation Studies

The unique capacity for dsDNA strand invasion and formation of a remarkably stable triplex (τ > 100 days at 37°C) [as evidenced in Section 3] positions PNA T10-lysine as the definitive tool for antigene research. By targeting poly(dA) tracts upstream of promoters, researchers can achieve complete and sustained transcription elongation arrest. This is functionally unattainable with DNA TFOs, whose triplexes dissociate within hours, making PNA T10-lysine the only viable procurement option for 'permanent' gene silencing experiments on plasmid or genomic DNA.

SNP-Grade Pathogen Detection in Saline Clinical Lavage Samples

For diagnostic panels requiring single-nucleotide polymorphism (SNP) discrimination directly in clinical samples like bronchoalveolar lavage (saline concentration ~150 mM), PNA T10-lysine is uniquely suitable. Its absolute discrimination against a two-mismatch target prevents false positives [Section 3], while its salt-invariant binding kinetics guarantee a strong, quantitative signal regardless of minor variations in sample ionic strength. Standard DNA probes' performance degrades under such conditions, confirming PNA T10-lysine as the superior procurement choice for robust point-of-care assay development.

Long-Term Antisense Modulator in Neuronal Cell Culture Models

The >48-hour biological half-life of PNA T10-lysine contrasts sharply with the rapid (<30 min) degradation of unmodified DNA [Section 3]. Coupled with a PNA-RNA hybrid Tm of 86°C, this stability enables continuous, stoichiometric blockade of target mRNA over multiple days in vitro with a single dose. For neurobiology researchers studying protein function over extended time courses, this eliminates the need for daily refreshment of antisense agent, thereby reducing hands-on time, variability, and overall procurement expenditure.

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